IU1

Deubiquitinase selectivity USP14 UCHL5

Investigating USP14-specific proteasome functions is confounded by dual USP14/UCHL5 inhibitors like b-AP15. IU1 (CAS 314245-33-5) is the gold-standard selective USP14 probe with clean selectivity (IC50 = 4.7 μM for USP14 vs. 700 μM for UCHL5). • 25-fold selective over IsoT; no confounding UCHL5 cross-inhibition • Enhances proteasome activity at 34-50 μM, accelerating clearance of oxidized & aggregation-prone proteins • Extensively validated in neurodegeneration, flavivirus replication, and aging models ≥98% HPLC purity. Shipped ambient. For R&D only.

Molecular Formula C18H21FN2O
Molecular Weight 300.4 g/mol
CAS No. 314245-33-5
Cat. No. B1684679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIU1
CAS314245-33-5
Synonyms1-(1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone
IU1 compound
Molecular FormulaC18H21FN2O
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)CN3CCCC3
InChIInChI=1S/C18H21FN2O/c1-13-11-17(18(22)12-20-9-3-4-10-20)14(2)21(13)16-7-5-15(19)6-8-16/h5-8,11H,3-4,9-10,12H2,1-2H3
InChIKeyJUWDSDKJBMFLHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





IU1 Selective USP14 Inhibitor


IU1 (1-[1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1-pyrrolidinyl)ethanone) is a cell-permeable, reversible small-molecule inhibitor of the proteasome-associated deubiquitinase USP14 [1]. It binds the catalytic cleft of USP14 to block its deubiquitinase activity with an IC50 of 4-5 μM in Ub-AMC hydrolysis assays, thereby enhancing proteasome-mediated substrate degradation . Unlike broad-spectrum DUB inhibitors or dual USP14/UCHL5 inhibitors, IU1 exhibits high selectivity for USP14 over other DUBs, making it a foundational tool for dissecting USP14-specific functions in ubiquitin-proteasome system (UPS) research, autophagy regulation, and protein aggregation disorders .

IU1: Why It Cannot Be Substituted


Substituting IU1 with alternative USP14-targeting compounds such as b-AP15, VLX1570, or even more potent IU1 derivatives (IU1-47, IU1-248) introduces significant experimental confounds due to divergent selectivity profiles, potency ranges, and cellular effects. IU1 is uniquely characterized by its clean selectivity for USP14 over UCH37/UCHL5 (IC50 = 700 μM vs. 4.7 μM for USP14) , whereas b-AP15 and VLX1570 potently inhibit both USP14 and UCHL5, triggering a distinct cellular response including bulk polyubiquitin accumulation [1]. While IU1-47 and IU1-248 exhibit ~10-fold higher potency (IC50 0.6 μM and 0.83 μM, respectively) [2], their improved solubility and altered pharmacokinetic properties may affect experimental outcomes differently than the extensively validated parent compound. Furthermore, IU1 uniquely enhances proteasome activity at specific concentrations (34 μM in vitro, 50 μM in MEF cells), a paradoxical effect not consistently observed with dual inhibitors [3]. For reproducible, interpretable USP14-specific research, IU1 remains the gold standard reference compound.

IU1 Comparative Evidence


UCHL5 Selectivity vs. b-AP15

IU1 exhibits high selectivity for USP14 over UCH37/UCHL5, while b-AP15 potently inhibits both enzymes. This distinction is paramount for experimental design: IU1's single-target inhibition enables dissection of USP14-specific functions, whereas b-AP15's dual inhibition induces a broader, often confounding cellular response including bulk polyubiquitin accumulation .

Deubiquitinase selectivity USP14 UCHL5 Proteasome inhibition

Clinical Profile vs. VLX1570

VLX1570, a dual USP14/UCHL5 inhibitor, advanced to Phase 1 clinical trials for multiple myeloma but was subsequently suspended due to toxicity concerns [1]. In contrast, IU1's clean selectivity profile has kept it firmly in the research tool domain, making it the preferred choice for fundamental mechanistic studies where clinical translatability is not the immediate goal. VLX1570's broader target engagement (USP14 and UCHL5) leads to different cellular effects compared to IU1's selective USP14 inhibition [2].

Clinical translation Dual DUB inhibition Multiple myeloma USP14

Potency-Solubility Trade-offs: IU1-47/IU1-248

IU1-47 (IC50 = 0.6 μM) and IU1-248 (IC50 = 0.83 μM) are ~10-fold more potent USP14 inhibitors than IU1 (IC50 = 4-5 μM) [1]. However, IU1-248 exhibits significantly improved aqueous solubility compared to IU1, which may be advantageous in cell-based assays [2]. The choice between these analogs depends on the experimental requirement for higher potency versus the established, extensively validated use of the parent compound IU1 in a wide range of published protocols.

Structure-activity relationship USP14 inhibitor Potency Solubility

Proteasome Enhancement and Oxidative Stress

Unlike many DUB inhibitors that broadly block proteasome function, IU1 selectively stimulates ubiquitin-dependent protein degradation. It enhances proteasome activity in vitro at 34 μM and in MEF cells at 50 μM [1]. This paradoxical activation is linked to accelerated clearance of oxidized proteins and reduced menadione-induced cytotoxicity in HEK293 cells, a phenotype not consistently observed with dual USP14/UCHL5 inhibitors [2].

Proteasome activation Oxidative stress Protein aggregation USP14

Antiviral Activity Against Dengue Virus

IU1 inhibits replication of several flaviviruses, including dengue virus, West Nile virus, and yellow fever virus, with particularly pronounced effects on dengue virus replication [1]. This antiviral activity is attributed to IU1's enhancement of proteasome function, a mechanism distinct from direct viral protease inhibition. While other USP14 inhibitors like IU1-47 also show antiviral potential, IU1 remains the most extensively characterized compound in virology research due to its early discovery and broad use [2].

Antiviral Dengue virus Flavivirus USP14

IU1 Research Applications


USP14-Specific Mechanistic Studies

IU1 is the gold standard for investigating USP14's unique role in regulating proteasome function. Its clean selectivity profile (IC50 = 4.7 μM for USP14, with negligible activity against UCH37/UCHL5 and other DUBs) allows researchers to dissect USP14-specific functions without the confounding effects of co-inhibiting UCHL5, which occurs with dual inhibitors like b-AP15 or VLX1570 . This specificity is essential for target validation studies, CRISPR-based knockout complementation experiments, and detailed biochemical analyses of USP14's deubiquitinase activity and its allosteric regulation by the proteasome.

Protein Aggregation and Neurodegeneration

IU1's unique ability to enhance proteasome activity and accelerate the clearance of aggregation-prone proteins makes it a critical tool for studying proteostasis in neurodegenerative disease models. In prion-infected cells, IU1 induces clearance of polyubiquitinated substrates and reduces misfolded PrPSc load [1]. Its effects on tau degradation (when used at appropriate concentrations or in combination with more potent derivatives) are widely studied in Alzheimer's disease models [2]. The compound's capacity to simultaneously activate autophagy and the UPS provides a dual-pronged approach to investigating protein quality control mechanisms.

Flavivirus Antiviral Research

IU1 is a well-characterized tool for studying the role of the ubiquitin-proteasome system in flavivirus replication. Its robust inhibition of dengue virus, West Nile virus, and yellow fever virus propagation [3] positions it as a key reference compound for antiviral drug discovery programs targeting host factors. Unlike broad-spectrum proteasome inhibitors that are often cytotoxic, IU1's selective enhancement of proteasome activity offers a more nuanced approach to modulating viral replication, making it suitable for long-term culture experiments and mechanistic studies.

Oxidative Stress and Aging Research

IU1 accelerates the clearance of oxidized proteins and imparts resistance to oxidative stress-induced cell death in HEK293 cells [4]. In Drosophila models, IU1 treatment alleviates polyubiquitinated protein aggregation in aging flight muscles, extends lifespan, and enhances locomotive activity through coordinated activation of the UPS and autophagy [5]. These findings establish IU1 as a valuable pharmacological probe for investigating the interplay between proteasome function, oxidative stress, and aging, and for screening compounds that may ameliorate age-related proteostasis decline.

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